molecular formula C6H16ClN5 B13773999 Biguanide, 1-isobutyl-, monohydrochloride CAS No. 924-84-5

Biguanide, 1-isobutyl-, monohydrochloride

Cat. No.: B13773999
CAS No.: 924-84-5
M. Wt: 193.68 g/mol
InChI Key: BWWLZUBMTAKUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biguanide, 1-isobutyl-, monohydrochloride is a derivative of biguanide, a class of compounds known for their diverse applications in medicine and industry. This compound is particularly notable for its potential use in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biguanide, 1-isobutyl-, monohydrochloride typically involves the reaction of dicyandiamide with isobutylamine under controlled conditions. This reaction is followed by the addition of hydrochloric acid to form the monohydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Biguanide, 1-isobutyl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Biguanide, 1-isobutyl-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of biguanide, 1-isobutyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit mitochondrial complex I, leading to a decrease in ATP production and activation of AMP-activated protein kinase (AMPK). This results in various downstream effects, including increased glucose uptake and reduced gluconeogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biguanide, 1-isobutyl-, monohydrochloride is unique due to its specific isobutyl substitution, which may confer distinct pharmacological properties compared to other biguanides. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

924-84-5

Molecular Formula

C6H16ClN5

Molecular Weight

193.68 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(2-methylpropyl)guanidine;hydrochloride

InChI

InChI=1S/C6H15N5.ClH/c1-4(2)3-10-6(9)11-5(7)8;/h4H,3H2,1-2H3,(H6,7,8,9,10,11);1H

InChI Key

BWWLZUBMTAKUKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C(N)N=C(N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.